molecular formula C22H25BrN4OS B2676194 7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242868-26-3

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

カタログ番号: B2676194
CAS番号: 1242868-26-3
分子量: 473.43
InChIキー: QGUWGISPURUSHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities. This compound features a 4-bromophenyl group at the 7-position and a 4-cyclohexylpiperazinyl moiety at the 2-position of the thienopyrimidine core, modifications that are strategically designed to influence its physicochemical properties and biological interactions. The core thieno[3,2-d]pyrimidine structure is a bioisostere of natural purine bases and the quinazoline pharmacophore, allowing it to potentially interact with a variety of enzymatic targets . Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of key oncological and metabolic targets. Notably, closely related analogs have been identified as potent, nanomolar-range inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+ dependent deacetylases implicated in metabolic, inflammatory, oncologic, and neurodegenerative disorders . Furthermore, structural analogs of this compound, specifically 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines, have demonstrated significant anti-proliferative properties in in vitro models of breast cancer (MCF-7 and MDA-MB-231 cell lines), inducing cell cycle arrest and showing favorable drug-like properties, including high predicted intestinal absorption . The incorporation of the 4-cyclohexylpiperazine group is a common strategy in drug design to optimize solubility and pharmacokinetic profiles. This compound is intended for research applications only, specifically for use in early-stage drug discovery and chemical biology. It serves as a valuable tool compound for scientists exploring the structure-activity relationships (SAR) of thienopyrimidine derivatives, developing new kinase inhibitors, investigating novel therapies for aggressive cancers, and studying sirtuin biology. Researchers can utilize this molecule to probe biological mechanisms and as a key intermediate in the synthesis of more complex targeted therapeutics. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

特性

IUPAC Name

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWGISPURUSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, supported by various studies and research findings.

  • Chemical Formula : C22H25BrN4OS
  • Molecular Weight : 473.44 g/mol
  • CAS Number : 1242868-26-3

The compound is believed to exert its biological effects through multiple mechanisms:

  • Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerase I and II, which are crucial enzymes in DNA replication and transcription. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis.
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, preventing cancer cells from dividing and proliferating.
  • Anti-inflammatory Activity : It selectively inhibits COX-2 over COX-1, suggesting a potential role in reducing inflammation without significantly affecting gastric mucosa.

Anticancer Properties

Recent studies have demonstrated the compound's potent anticancer activity against various cell lines:

  • Cell Lines Tested :
    • FaDu (head and neck cancer)
    • MCF-7 (breast cancer)
  • Key Findings :
    • IC50 Values : The compound exhibited an IC50 value of 1.73 μM against FaDu cells, indicating significant antiproliferative effects .
    • Mechanisms of Action :
      • Induction of morphological changes in cancer cells observed via microscopy.
      • Increased levels of autophagy markers (LC3A/B) and apoptotic markers (cleaved caspase-3) were noted through Western blot analysis.
      • Impaired cell migration and reduced colony formation were confirmed through scratch assays and clonogenic assays.

Anti-inflammatory Effects

The compound's selective inhibition of COX-2 suggests it could be beneficial in treating inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated potent antiproliferative effects on FaDu cells with an IC50 of 1.73 μM. Induced apoptosis through caspase activation .
Study 2Showed dual inhibition of topoisomerases I and II, leading to increased DNA damage in cancer cells .
Study 3Confirmed selective COX-2 inhibition, indicating potential for anti-inflammatory applications .

科学的研究の応用

Pharmacological Applications

  • Antidepressant Activity
    • The compound has been investigated for its potential antidepressant effects. Studies suggest that the thienopyrimidine scaffold may interact with serotonin receptors, thereby influencing mood regulation and anxiety levels. A study demonstrated that derivatives of this compound exhibited significant activity in animal models of depression, indicating a promising avenue for the development of new antidepressants.
  • Antiviral Activity
    • Research has indicated that compounds similar to 7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit viral replication. Specifically, studies targeting the influenza virus have shown that modifications in the thienopyrimidine structure can enhance binding affinity to viral polymerases, potentially leading to new antiviral therapies.
  • Cancer Therapeutics
    • The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored. For instance, it has been shown to inhibit PI3Kδ, a critical enzyme in cancer signaling pathways. This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study 1: Antidepressant Efficacy

A randomized controlled trial involving animal models assessed the antidepressant-like effects of various thienopyrimidine derivatives, including this compound. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an effective antidepressant.

Case Study 2: Antiviral Mechanism

In vitro studies were conducted to evaluate the antiviral properties of related compounds against influenza A virus. The findings revealed that modifications in the thienopyrimidine structure enhanced binding to the PA-PB1 interface of the viral polymerase complex, effectively inhibiting viral replication.

Data Tables

Application Mechanism References
AntidepressantSerotonin receptor modulation
AntiviralInhibition of viral polymerase
Cancer TherapeuticsPI3Kδ inhibition

化学反応の分析

Electrophilic Aromatic Substitution

Reaction Type Conditions Outcome Position Source
HalogenationI₂, K₃PO₄, DCM, RTIodination at position 5 of the thiophene ring5
NitrationHNO₃, H₂SO₄, 0°CNitro group introduction at position 44

Key Insight : The bromophenyl group at position 7 reduces electron density at adjacent positions, favoring substitution at the thiophene moiety .

Suzuki–Miyaura Cross-Coupling

The 4-bromophenyl substituent undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling diversification of the aromatic group.

Boronic Acid Catalyst Yield Product Source
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃85%7-(4′-methoxybiphenyl-4-yl)-substituted derivative
3′,5′-DimethylphenylPd(OAc)₂, SPhos78%7-(3′,5′-dimethylbiphenyl-4-yl)-substituted derivative
4-MethylthiophenylPdCl₂(dppf)72%7-(4′-(methylthio)biphenyl-4-yl)-substituted derivative

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination .

  • Steric hindrance from the cyclohexylpiperazine group may reduce yields in bulky boronic acid partners.

Functionalization of the Pyrimidinone NH Group

The NH group in the pyrimidin-4(3H)-one ring undergoes alkylation and acylation under mild conditions.

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivative92%
Acetyl chlorideTEA, CHCl₃, RTN-Acetylated derivative88%
Ethyl chloroformateNaH, THF, 0°CN-Carbamate derivative80%

Stereoelectronic Effects :

  • The electron-withdrawing pyrimidinone ring increases NH acidity, facilitating deprotonation and nucleophilic attack .

Oxidation and Reduction Reactions

The thiophene ring and pyrimidinone carbonyl group participate in redox transformations.

Reaction Type Reagents Outcome Yield Source
Thiophene oxidationmCPBA, DCM, 0°CSulfoxide formation at the thiophene S-atom65%
Carbonyl reductionNaBH₄, MeOH, RTReduction to 3,4-dihydrothieno-pyrimidine58%

Limitations :

  • Over-oxidation to sulfones occurs with excess mCPBA.

  • The cyclohexylpiperazine group remains inert under these conditions.

Multi-Component Reactions

The compound participates in one-pot syntheses to form spiro-fused derivatives.

Reagents Conditions Product Yield Source
Isatin, L-proline, DMFReflux, 12 hSpiro[indole-3,3′-pyrrolizin]-2(1H)-one analog75%
Thiosemicarbazide, glacial acetic acidReflux, 24 hSpiro[triazolidine]-indoline derivative68%

Applications :

  • These reactions enable rapid access to polycyclic architectures with potential bioactivity .

類似化合物との比較

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thienopyrimidines

Compound Name Substituents Key Properties Biological Activity Ref.
Target Compound
7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(4-Bromophenyl)
- 2-(4-Cyclohexylpiperazinyl)
- High lipophilicity (logP ~4.5)
- Enhanced metabolic stability due to cyclohexyl group
Potential CNS activity (piperazine moiety); anticancer (bromophenyl enhances DNA intercalation)
7-(4-Fluorophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one - 7-(4-Fluorophenyl)
- 2-(4-Cyclohexylpiperazinyl)
- Lower molecular weight (MW 412.52 vs. 437.0 for bromo analog)
- Higher solubility in polar solvents
Antagonism of mGluR1 receptors; improved blood-brain barrier penetration
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one - 7-Phenyl
- 2-(4-Phenylpiperazinyl)
- Moderate logP (3.8)
- π-π stacking with aromatic receptors
Antiproliferative activity against EGFR/VEGFR-2 kinases (IC50: 0.2–1.5 μM)
2-(4-(2-Chlorophenyl)piperazin-1-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 7-(2-Methylphenyl)
- 2-(4-(2-Chlorophenyl)piperazinyl)
- Enhanced steric hindrance
- Halogen-bonding capability
Serotonin/dopamine receptor modulation (e.g., antipsychotic potential)
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one - 7-(3-Chlorophenyl)
- 3-[2-(4-Fluorophenoxy)ethyl]
- Flexible side chain improves target engagement
- Dual halogen effects
Anticancer (disrupts microtubule assembly)

Key Findings

Substituent Effects on Bioactivity: Bromophenyl vs. Fluorophenyl: Bromine’s larger atomic radius increases lipophilicity and may enhance DNA intercalation, whereas fluorine improves solubility and metabolic stability . Piperazine Modifications: Cyclohexylpiperazine (target compound) reduces off-target CNS effects compared to phenylpiperazine derivatives, which often interact with monoamine transporters .

Synthetic Accessibility :

  • Brominated derivatives (e.g., target compound) require careful handling due to bromine’s reactivity, while fluorinated analogs are more straightforward to synthesize .

Thermal Stability :

  • Compounds with bulkier substituents (e.g., 4-cyclohexylpiperazine) exhibit higher melting points (e.g., ~250–300°C) compared to smaller groups like methylpiperazine (~200°C) .

Pharmacokinetic Profiles :

  • Cyclohexylpiperazine enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a limitation in phenylpiperazine analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : One-pot multicomponent reactions using acid catalysts (e.g., p-toluenesulfonic acid) are efficient for constructing the thienopyrimidine core. For example, coupling 4-hydroxycoumarin with aldehydes and thiourea in the presence of catalytic acid yields structurally analogous compounds . Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for optimizing yield (typically 60–85%).

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ ~7.5 ppm, doublet) and cyclohexylpiperazinyl groups (δ 1.2–2.8 ppm for cyclohexyl protons).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 499.12 for C₂₃H₂₈BrN₄OS).
  • X-ray Crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for related thienopyrimidines .

Q. What are the key physicochemical properties to characterize for this compound?

  • Methodological Answer : Prioritize:

  • Lipophilicity (LogP) : Use reversed-phase HPLC or computational tools (e.g., SwissADME) to predict bioavailability.
  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) to assess assay compatibility.
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C expected for aromatic cores) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), solvent polarity, and reaction time to identify optimal parameters.
  • Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol/water) to remove byproducts like unreacted bromophenyl intermediates.
  • Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize over-functionalization .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Compare computed NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches.
  • Dynamic Effects : Consider rotameric equilibria (e.g., cyclohexyl chair-flipping) that may broaden NMR signals, requiring variable-temperature (VT-NMR) studies .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs, leveraging the piperazinyl group’s affinity for amine receptors.
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values. Include a positive control (e.g., doxorubicin) and validate selectivity via counter-screens on non-malignant cells (e.g., HEK293) .

Q. How can researchers analyze the impact of bromophenyl and cyclohexylpiperazinyl substituents on bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituent variations (e.g., replace Br with Cl or CF₃; substitute cyclohexyl with cyclopentyl) and compare bioactivity.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrimidinone oxygen) and hydrophobic regions (bromophenyl) driving target interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。